N-Ethylveratramine hydrochloride
Description
These compounds are characterized by an ethylamine backbone (CH3CH2NH2) modified with substituents such as cyclic hydrocarbons, aromatic groups, or halogens. They are frequently utilized as intermediates in pharmaceutical synthesis or as active pharmaceutical ingredients (APIs). This article focuses on structurally related compounds from the evidence, emphasizing their physicochemical properties and applications.
Properties
CAS No. |
90439-20-6 |
|---|---|
Molecular Formula |
C29H44ClNO2 |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
1-ethyl-2-[1-(3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-5-methylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C29H43NO2.ClH/c1-6-30-16-17(2)13-27(32)28(30)19(4)22-9-10-23-24-8-7-20-14-21(31)11-12-29(20,5)26(24)15-25(23)18(22)3;/h7,9-10,17,19,21,24,26-28,31-32H,6,8,11-16H2,1-5H3;1H |
InChI Key |
HNJFYYBASUENFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CC(C1C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylveratramine hydrochloride typically involves the ethylation of veratramine. The process begins with the extraction of veratramine from Veratrum plants, followed by its reaction with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the ethylation process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction of veratramine, followed by its ethylation in reactors designed for high efficiency and yield. The reaction conditions, including temperature, pressure, and the concentration of reagents, are optimized to ensure maximum production efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Ethylveratramine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethylveratramine oxide, while reduction could produce N-ethylveratramine hydride.
Scientific Research Applications
N-Ethylveratramine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethylveratramine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key ethylamine hydrochloride derivatives:
Key Findings
N-Ethylcyclopentanamine Hydrochloride (C7H16ClN):
- Features a cyclopentane ring fused to the ethylamine backbone, enhancing lipophilicity compared to linear analogs. This property may improve membrane permeability, making it useful in drug delivery systems .
N-Methylethanamine Hydrochloride (C3H10ClN):
- A simple derivative with a methyl substituent. Its low molecular weight and high solubility in polar solvents (e.g., water) make it a versatile intermediate in synthesizing larger amines .
2-Chloro-N,N-diethylethanamine Hydrochloride (C6H15Cl2N):
- The chloroethyl group increases reactivity, enabling nucleophilic substitution reactions. This compound is critical in synthesizing anticholinergic agents and alkylating drugs .
Orphenadrine Hydrochloride (C18H24ClNO): A clinically approved muscle relaxant with a benzyl ether group. Its extended aromatic structure contributes to CNS penetration and receptor binding .
N-(1-Naphthylmethyl)ethanamine Hydrochloride (C13H16ClN):
- The naphthyl group imparts fluorescence properties, making it valuable in biochemical assays and imaging studies .
2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride (C4H11Cl2N): Used to synthesize quaternary ammonium salts, which are common in surfactants and antimicrobial agents .
Stability and Analytical Considerations
- Dissolution kinetics and stability data for related hydrochlorides (e.g., famotidine hydrochloride in , amitriptyline in ) highlight the importance of pH-dependent solubility and storage conditions.


- RP-HPLC methods () are standardized for quantifying such compounds, ensuring purity and consistency in pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


